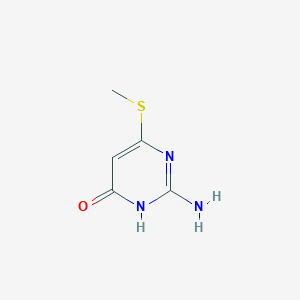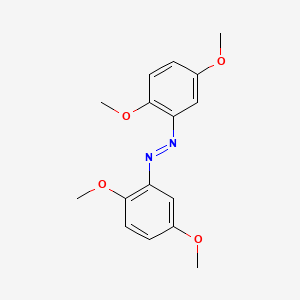
Bis(2,5-dimethoxyphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-dimethoxyphenyl)diazene: is an organic compound belonging to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is particularly interesting due to its symmetrical structure and the presence of methoxy groups on the aromatic rings, which can influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dimethoxyphenyl)diazene typically involves the reaction of 2,5-dimethoxyaniline with nitrous acid to form a diazonium salt, which is then coupled with another molecule of 2,5-dimethoxyaniline. The reaction conditions generally include:
Temperature: 0-5°C for the formation of the diazonium salt.
Solvent: Aqueous medium or a mixture of water and an organic solvent.
Catalyst: Often, a copper catalyst is used to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of diazene synthesis can be applied. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,5-dimethoxyphenyl)diazene can undergo oxidation reactions, often leading to the formation of azoxy compounds.
Reduction: Reduction of the diazene bond can yield the corresponding hydrazine derivative.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photochromic properties, which can be useful in the development of light-responsive materials.
Biology and Medicine:
- Potential applications in the development of drugs due to its ability to interact with biological molecules.
- Investigated for its antimicrobial properties.
Industry:
- Utilized in the production of dyes and pigments.
- Explored for use in organic electronics due to its conductive properties.
Mechanism of Action
The mechanism of action of Bis(2,5-dimethoxyphenyl)diazene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This property is exploited in applications requiring light-induced changes in molecular structure. The methoxy groups can also participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
- Bis(3,4-dimethoxyphenyl)diazene
- Bis(4-methoxyphenyl)diazene
- Azoxybenzene derivatives
Uniqueness:
- The presence of methoxy groups at the 2,5-positions provides unique electronic and steric effects, influencing the compound’s reactivity and physical properties.
- Compared to other diazenes, Bis(2,5-dimethoxyphenyl)diazene exhibits distinct photochromic behavior, making it particularly useful in light-responsive applications.
Properties
CAS No. |
6319-28-4 |
|---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
bis(2,5-dimethoxyphenyl)diazene |
InChI |
InChI=1S/C16H18N2O4/c1-19-11-5-7-15(21-3)13(9-11)17-18-14-10-12(20-2)6-8-16(14)22-4/h5-10H,1-4H3 |
InChI Key |
FXHDKZPLFMIQHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(2,4-dimethylphenyl)carbamoyl-(2-methylpropyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14726189.png)
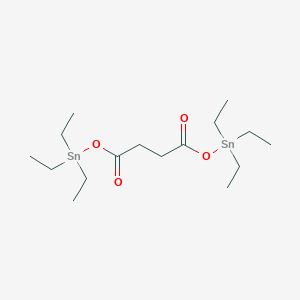
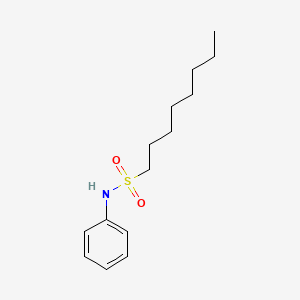
![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
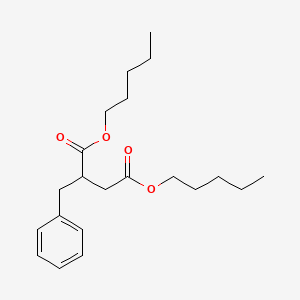
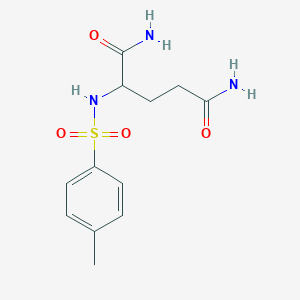

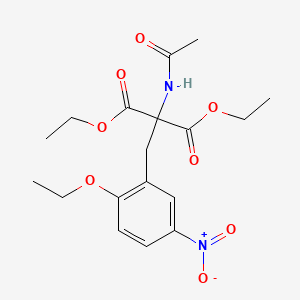
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
